molecular formula C10H11ClO3 B1294437 4-(4-Chlorophenoxy)butanoic acid CAS No. 3547-07-7

4-(4-Chlorophenoxy)butanoic acid

Cat. No. B1294437
CAS RN: 3547-07-7
M. Wt: 214.64 g/mol
InChI Key: SIYAHZSHQIPQLY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butanoic acid is a chemical compound that is related to various other compounds with potential biological activity. It is structurally similar to compounds that have been synthesized and studied for their antimicrobial and antifungal properties. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of a butanoic acid derivative, which upon further reactions can yield pyridazinone derivatives with biological activity .

Synthesis Analysis

The synthesis of related chlorophenoxy compounds involves multiple steps and can lead to a variety of products depending on the reaction conditions and reagents used. For example, the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene can yield 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene in a 72% yield using an electrochemical method. The reaction is influenced by the type of acid and the amount of electricity passed through the system . Additionally, carbon-14 labeled compounds, such as 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, have been synthesized from 2-bromo[1-14C]acetic acid, indicating the versatility of chlorophenoxy derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and vibrational spectra of chlorophenoxy derivatives have been extensively studied. For instance, 4-amino-3(4-chlorophenyl) butanoic acid has been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods such as Hartree–Fock and density functional theory have been employed to predict molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .

Chemical Reactions Analysis

Chlorophenoxy derivatives undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds with expected biological activity. For example, the reaction of a butanoic acid derivative with hydrazines can yield pyridazinone derivatives, which can be further modified to produce dithio derivatives and chloropyridazine derivatives. These compounds can react with various nucleophiles, such as hydrazine hydrate, sodium azide, and anthranilic acid, to produce a range of products with potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy derivatives are influenced by their molecular structure. The vibrational studies of these compounds, as well as the analysis of their hyperpolarizability and natural bond orbital (NBO) analysis, suggest that they have significant electronic properties that could be relevant for various applications. The stability of these molecules is attributed to hyperconjugative interactions and charge delocalization. Moreover, the degradation pathways of related compounds, such as 4-chlorophenol, have been studied in catalytic ozonation processes, revealing the formation of aromatic compounds and carboxylic acids as intermediates .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

4-(4-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYAHZSHQIPQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188980
Record name 4-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)butanoic acid

CAS RN

3547-07-7
Record name 4-CPB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CPB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Smith, SM Shariff, EJ O'Reilly, CHL Kennard - Polyhedron, 1989 - Elsevier
The crystal structures of the complexes diaquabis[4-phenoxy)butanoato] nickel(II) (1), diaquabis[4-(4-chlorophenoxy)butanoato]nickel(II) (2) and the acids 4-(4-chlorophenoxy)butanoic …
Number of citations: 8 www.sciencedirect.com
J Heilmann-Brohl, G Jaouen, M Bolte - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C11H14O4, an intermediate for the synthesis of a new kind of estrogen receptor modulator, all non-H atoms lie on a common plane (rms deviation = 0.0472 Å). All …
Number of citations: 15 scripts.iucr.org
L Sieroń, J Kobyłecka, A Turek - Organic Chemistry …, 2011 - downloads.hindawi.com
A low-temperature redetermination by X-ray crystallography of four phenoxyalkanoic acid herbicides, 4-chloro-2-methylphenoxyacetic acid (MCPA), rac-2-(4-chloro-2-methylphenoxy)…
Number of citations: 9 downloads.hindawi.com
HH Kinfe, V Chhiba, J Frederick, ML Bode… - Journal of Molecular …, 2009 - Elsevier
The kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles by the nitrile biocatalyst Rhodococcus rhodochrous ATCC BAA-870 was attempted. The …
Number of citations: 41 www.sciencedirect.com
NM Abdel Gawad, GS Hassan, HH Georgey… - Medicinal Chemistry …, 2012 - Springer
A series of novel benzoxepin-derived compounds were synthesized and evaluated for their sedative–hypnotic effect using Phenobarbital-induced sleep test in mice. Compound 6 in …
Number of citations: 10 link.springer.com
SE IL, WROY IL, RJ IL, EWL IL - sumobrain.org
Described herein are methods of enhancing formation and/or growth of an adventitious root in a plant and/or plant tissue, and/or for promoting grafting unification, enhancing fruit size …
Number of citations: 0 www.sumobrain.org
WJ Wiswesser - Pesticide Index Fifth Edition, 1976 - BioOne
Pesticide Index Page 1 CAS Nomenclature Author: Wiswesser, William J. Source: Pesticide Index Fifth Edition: 259 Published By: Entomological Society of America URL: https://doi.org/…
Number of citations: 2 bioone.org

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